

# 3-Methyluracil biological activity and functions

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## Compound of Interest

Compound Name: 3-Methyluracil

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An In-depth Technical Guide to the Biological Activity and Functions of **3-Methyluracil**

## Executive Summary

**3-Methyluracil** (3-MeU) is a pyrimidine derivative notable for its dual role as a natural metabolite and a modulator of key biological pathways. Found in organisms such as the fungus *Cordyceps bassiana* and as a modified nucleobase (3-methyluridine) in ribosomal RNA, 3-MeU is positioned at the intersection of inflammatory signaling and RNA biology.[1][2][3] Its primary characterized biological activity is the attenuation of inflammatory responses through the inhibition of the NF-κB and AP-1 signaling pathways.[4] Furthermore, its presence in RNA makes it a substrate for the FTO protein, an RNA demethylase, implicating 3-MeU in the field of epitranscriptomics.[5] This guide provides an in-depth analysis of 3-MeU's mechanisms of action, outlines field-proven methodologies for its study, and discusses its potential therapeutic applications for researchers, scientists, and drug development professionals. While its derivatives have been explored for antibacterial properties, and related isomers like 6-methyluracil are noted for regenerative effects, this document will focus on the core activities of **3-Methyluracil**.

## Introduction: Defining 3-Methyluracil

**3-Methyluracil** is a heterocyclic organic compound based on the pyrimidine ring structure of uracil, with a methyl group substitution at the N3 position.[2] Its chemical formula is  $C_5H_6N_2O_2$ , and it has a molecular weight of 126.11 g/mol.[2]

It is critical to distinguish **3-Methyluracil** from its isomers and related compounds, as they possess distinct biological activities:

- 6-Methyluracil: An isomer used pharmacologically to promote tissue regeneration and wound healing.<sup>[5][6]</sup>
- Thymine (5-Methyluracil): A canonical nucleobase found in DNA.
- Methylthiouracil: A thio-derivative used as an antithyroid drug that functions by inhibiting thyroid peroxidase.<sup>[7]</sup>

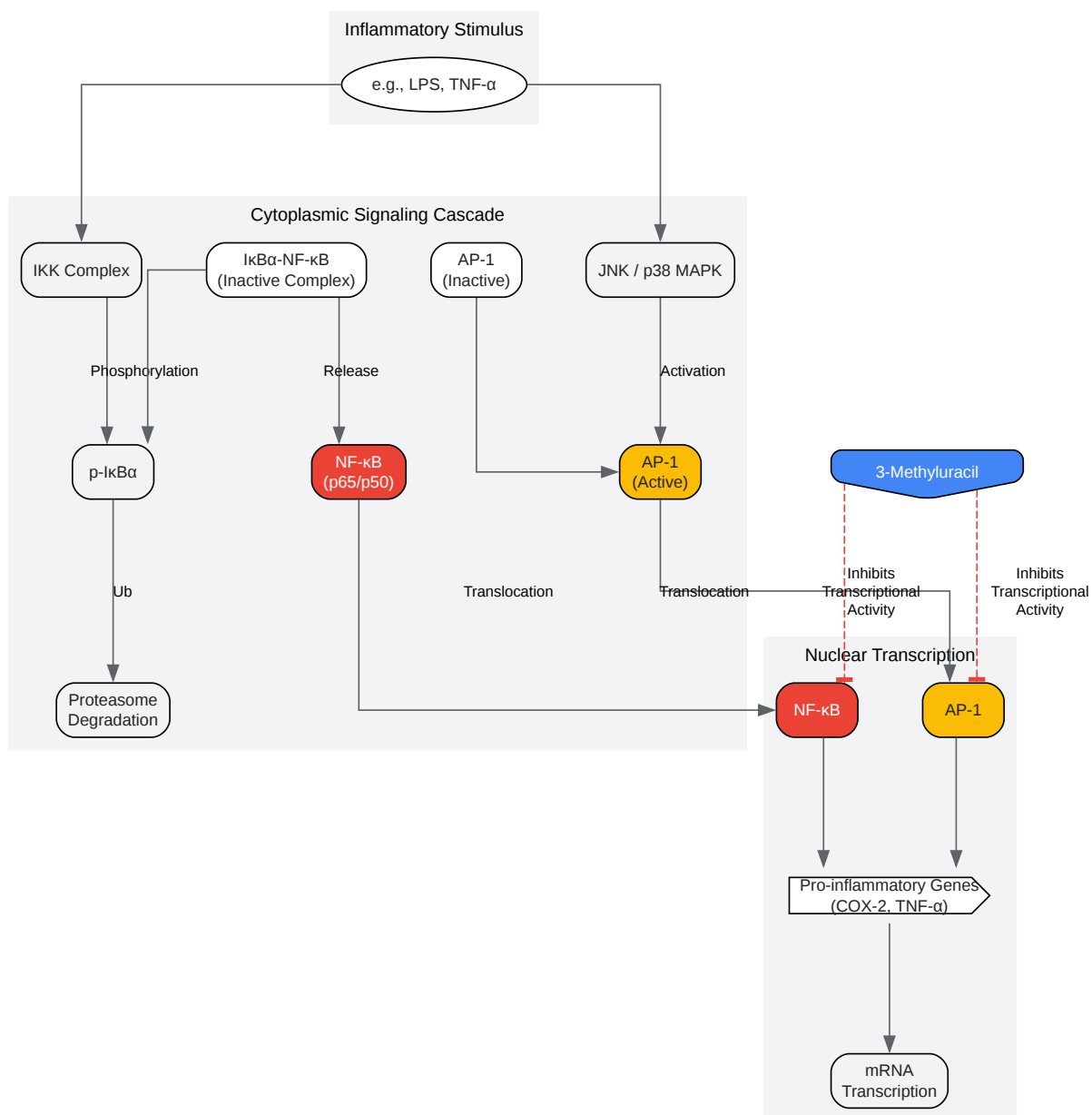
**3-Methyluracil**'s natural occurrence as a metabolite and a component of RNA suggests an endogenous role, while its exogenous administration demonstrates clear pharmacological effects, primarily in the domain of inflammation.<sup>[1][2]</sup>

## Molecular Mechanisms of Action

### Anti-inflammatory Activity: Inhibition of NF- $\kappa$ B and AP-1 Signaling

The most robustly characterized function of **3-Methyluracil** is its anti-inflammatory activity. This effect is primarily mediated by the suppression of two central transcription factors that regulate inflammatory gene expression: Nuclear Factor-kappa B (NF- $\kappa$ B) and Activator Protein-1 (AP-1).<sup>[4]</sup>

**Causality of Mechanism:** In an inflammatory state, signaling cascades triggered by stimuli like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF- $\alpha$ ) lead to the activation of the I $\kappa$ B kinase (IKK) complex. IKK phosphorylates the inhibitor of  $\kappa$ B (I $\kappa$ B $\alpha$ ), targeting it for ubiquitination and proteasomal degradation. This frees NF- $\kappa$ B (typically the p65/p50 heterodimer) to translocate to the nucleus.<sup>[8][9]</sup> Concurrently, stress-activated protein kinases (SAPKs) like JNK and p38 MAPK activate AP-1. Once in the nucleus, these factors bind to the promoter regions of pro-inflammatory genes, including COX-2 and TNF- $\alpha$ . **3-Methyluracil** has been shown to inhibit the luciferase activity induced by NF- $\kappa$ B and AP-1, leading to a downstream reduction in the mRNA levels of these key inflammatory mediators.<sup>[4]</sup> While the precise upstream target of 3-MeU in this cascade is not fully elucidated, its action prevents the transcriptional activation step, effectively dampening the inflammatory response.



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**Figure 1:** Mechanism of **3-Methyluracil** in NF-κB/AP-1 Pathway Inhibition.

## Role in RNA Biology: A Substrate for FTO Demethylase

**3-Methyluracil** exists endogenously as the modified nucleoside 3-methyluridine ( $m^3U$ ) within ribosomal RNA (rRNA) in archaea, bacteria, and eukaryotes.[3][10] This modification can affect the secondary structure and base-pairing ability of RNA, thereby regulating ribosome function. [10]

The fat mass and obesity-associated (FTO) protein, an Fe(II)/ $\alpha$ -ketoglutarate-dependent dioxygenase, functions as an RNA demethylase.[5] Seminal studies have demonstrated that FTO can catalyze the oxidative demethylation of  $m^3U$  in single-stranded RNA (ssRNA), converting it back to uridine.[5][11] The activity of FTO on  $m^3U$  is reportedly more efficient than on its DNA counterpart, 3-methylthymine, suggesting that methylated RNAs are preferred substrates.[5] This positions 3-MeU as a component of the "epitranscriptomic" code, where reversible RNA modifications regulate gene expression at the post-transcriptional level. The biological consequences of  $m^3U$  demethylation by FTO are an active area of research, with potential implications for ribosome biogenesis and protein translation.

## Methodologies for the Senior Application Scientist

To rigorously investigate the biological activities of **3-Methyluracil**, protocols must be designed as self-validating systems. This section details field-proven, step-by-step methodologies for quantifying 3-MeU and assessing its primary anti-inflammatory function.

### Protocol: Quantification of 3-Methyluracil in Plasma by LC-MS/MS

**Principle:** This protocol provides a robust method for the sensitive and specific quantification of 3-MeU in a complex biological matrix like plasma. It employs protein precipitation for sample cleanup followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard (SIL-IS) is crucial for self-validation, as it co-elutes and experiences identical matrix effects and ionization suppression/enhancement as the analyte, ensuring accurate quantification.

**Methodology:**

- Preparation of Standards and Quality Controls (QCs):

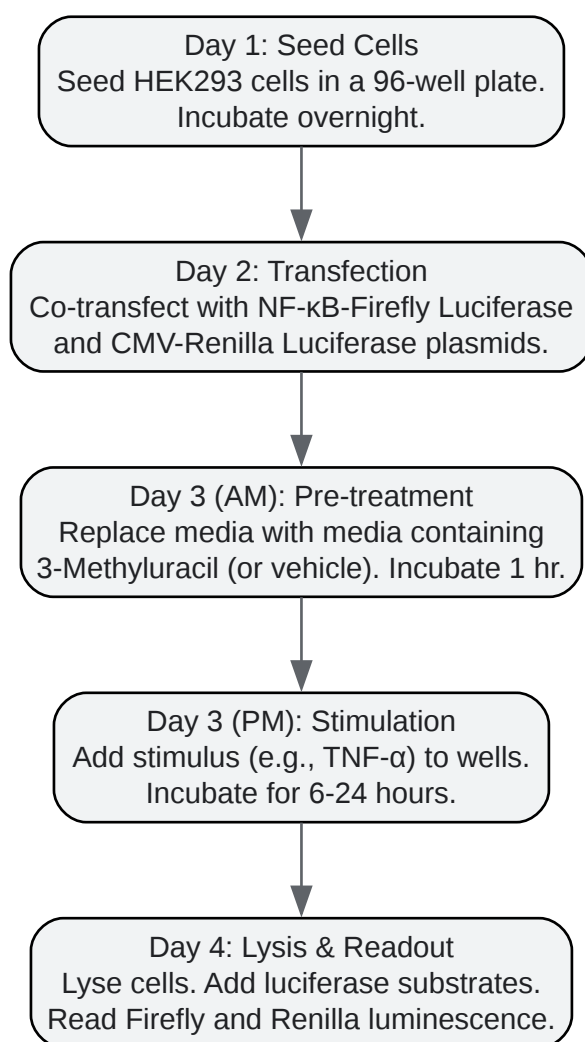
1. Prepare a 1 mg/mL stock solution of **3-Methyluracil** in methanol.
  2. Prepare a 1 mg/mL stock solution of a suitable SIL-IS (e.g., 3-(methyl-d3)-Uracil) in methanol.
  3. Serially dilute the 3-MeU stock solution in methanol to create working standards for the calibration curve (e.g., ranging from 10 ng/mL to 10,000 ng/mL).
  4. Prepare separate QC working solutions in methanol at low, medium, and high concentrations.
  5. Spike control (drug-free) plasma with the working standards and QCs to generate calibration standards (e.g., 1-1000 ng/mL) and QC samples. The final solvent concentration should be <5%.
- Sample Preparation (Protein Precipitation):
    1. To 50 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of the SIL-IS working solution (e.g., at 500 ng/mL).
    2. Add 200 µL of ice-cold acetonitrile to precipitate proteins.
    3. Vortex vigorously for 1 minute.
    4. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
    5. Carefully transfer 150 µL of the supernatant to a clean 96-well plate or autosampler vial.
    6. Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
    7. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
  - LC-MS/MS Conditions (Example):
    - LC System: Agilent 1290 Infinity II or equivalent.
    - Column: ZORBAX RRHD Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm.[\[12\]](#)

- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 5% B and re-equilibrate for 1 minute.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 µL.
- MS System: Agilent 6495C Triple Quadrupole or equivalent.
- Ionization Mode: Electrospray Ionization (ESI), Positive.
- MRM Transitions:
  - **3-Methyluracil**: Q1: 127.1 -> Q3: 84.1 (quantifier), 127.1 -> 68.1 (qualifier).
  - 3-(methyl-d3)-Uracil (IS): Q1: 130.1 -> Q3: 87.1.
- Note: MRM transitions and collision energies must be optimized empirically.
- Data Analysis and Validation:
  - Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the nominal concentration. Use a weighted ( $1/x^2$ ) linear regression.
  - The method is validated by ensuring the accuracy and precision of the back-calculated calibrators and QC samples are within  $\pm 15\%$  ( $\pm 20\%$  at the Lower Limit of Quantification, LLOQ).<sup>[13]</sup>

## Protocol: In Vitro Assessment of Anti-inflammatory Activity

Principle: This protocol uses a cell-based luciferase reporter assay to quantify the inhibition of NF-κB transcriptional activity.<sup>[14]</sup> HEK293 cells are engineered to contain a luciferase reporter gene under the control of NF-κB response elements. When NF-κB is activated by a stimulus

(e.g., TNF- $\alpha$ ), it drives the expression of luciferase. The resulting luminescence is a direct and sensitive measure of pathway activation.[6] Inhibition by 3-MeU is measured as a reduction in this signal. A constitutively expressed secondary reporter (e.g., Renilla luciferase) is used for normalization to control for transfection efficiency and cell viability, making the protocol self-validating.[15]



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**Figure 2:** Experimental Workflow for NF-κB Luciferase Reporter Assay.

Methodology:

- Cell Culture and Plating (Day 1):

1. Culture HEK293 cells in DMEM supplemented with 10% FBS.

2. Seed cells into a white, clear-bottom 96-well plate at a density of  $3 \times 10^4$  cells per well in 100  $\mu$ L of media.[\[15\]](#)
  3. Incubate overnight at 37°C, 5% CO<sub>2</sub>.
- Transfection (Day 2):
    1. Prepare a transfection cocktail using a lipid-based reagent (e.g., Lipofectamine 2000).
    2. For each well, combine an NF- $\kappa$ B-Firefly Luciferase reporter plasmid and a constitutively driven Renilla Luciferase control plasmid (for normalization).
    3. Add the transfection complex to the cells and incubate for 24 hours.
  - Compound Treatment and Stimulation (Day 3):
    1. Prepare serial dilutions of **3-Methyluracil** in assay media (e.g., from 0.1  $\mu$ M to 100  $\mu$ M). Include a vehicle control (e.g., 0.1% DMSO).
    2. Aspirate the transfection media from the cells.
    3. Add 90  $\mu$ L of media containing the appropriate concentration of 3-MeU or vehicle to each well. Incubate for 1 hour.
    4. Add 10  $\mu$ L of a pre-diluted inflammatory stimulus (e.g., TNF- $\alpha$  to a final concentration of 10 ng/mL) or media alone (unstimulated control).
    5. Incubate for 22-24 hours for activation assays.[\[6\]](#)
  - Lysis and Luminescence Reading (Day 4):
    1. Aspirate the media. Lyse the cells according to the manufacturer's protocol for a dual-luciferase assay system (e.g., Promega Dual-Glo®).[\[15\]](#)
    2. Measure Firefly luminescence, which corresponds to NF- $\kappa$ B activity.
    3. Add the second reagent (e.g., Stop & Glo®) to quench the firefly signal and activate the Renilla signal.



4. Measure Renilla luminescence for normalization.
- Data Analysis:
    1. Calculate the Normalized Response Ratio for each well: (Firefly Reading / Renilla Reading).
    2. Express data as a percentage of the stimulated vehicle control after subtracting the unstimulated control baseline.
    3. Plot the percent inhibition against the log of the **3-Methyluracil** concentration and fit a four-parameter logistic curve to determine the IC<sub>50</sub> value.

## Quantitative Data Summary

Specific quantitative data for the biological activities of **3-Methyluracil**, such as IC<sub>50</sub> values for NF-κB inhibition or pharmacokinetic parameters, are not widely reported in publicly accessible literature, highlighting a key area for future research. The table below summarizes the qualitative findings.

| Biological Activity | Assay / Model System                                  | Compound                             | Key Finding / Observation   | Reference |
|---------------------|---|--------------------------------------|---|-----------|
| Anti-inflammatory   | NF-κB and AP-1 Luciferase Reporter Assay (in vitro)   | 3-Methyluracil                       | Inhibited luciferase activity and reduced mRNA levels of COX-2 and TNF-α.           | [4]       |
| RNA Demethylation   | In vitro demethylation assay with ssRNA               | 3-Methyluracil (as m <sup>3</sup> U) | Serves as a substrate for oxidative demethylation by the FTO protein.               | [5][11]   |
| Antibacterial       | Bacterial DNA Polymerase III C Inhibition Assay       | 3-substituted-6-anilinouracils       | Derivatives show potent competitive inhibition (K <sub>i</sub> s 0.02-0.5 μM).      | [15]      |
| Cell Proliferation  | Immortalized Lung Epithelial Cell Proliferation Assay | 3-methyl-6-cyclopropyluracil         | Demonstrated a high level of cell proliferation, suggesting regenerative potential. | [16]      |

## Safety and Toxicology

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **3-Methyluracil** is classified with the H351 hazard statement: "Suspected of causing cancer." Appropriate personal protective equipment (eyeshields, gloves, respirator) should be used when handling the compound in powder form. Comprehensive toxicological and pharmacokinetic studies for **3-Methyluracil** are not readily available in the literature.

## Conclusion and Future Directions

**3-Methyluracil** is a compelling molecule with validated anti-inflammatory properties stemming from its ability to inhibit NF- $\kappa$ B and AP-1 signaling. Its role as a substrate in epitranscriptomic regulation via the FTO demethylase opens a second, equally important avenue of investigation.

For drug development professionals, 3-MeU presents a promising chemical scaffold. Future research should prioritize:

- **Quantitative Profiling:** Determining precise IC<sub>50</sub> values for NF- $\kappa$ B/AP-1 inhibition in various cell types and against different stimuli.
- **Target Deconvolution:** Identifying the direct molecular target(s) of 3-MeU within the inflammatory cascade.
- **In Vivo Efficacy:** Evaluating the compound in established animal models of inflammation, such as LPS-induced systemic inflammation or collagen-induced arthritis.[\[17\]](#)[\[18\]](#)
- **Pharmacokinetic Studies:** Conducting comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) studies to understand its in vivo behavior and metabolic fate.[\[19\]](#)[\[20\]](#)
- **Toxicological Assessment:** Performing rigorous safety pharmacology and toxicology studies to validate or refute the current carcinogenicity concern.

By systematically addressing these research gaps, the scientific community can fully elucidate the therapeutic potential of **3-Methyluracil**.

## References

- Bowdish Lab. (2012). NF-KBLUCIFERASE ASSAY. McMaster University. [\[Link\]](#)
- INDIGO Biosciences. Human NF- $\kappa$ B Reporter Assay System. INDIGO Biosciences Technical Manual. [\[Link\]](#)
- Larmonier, C. B., et al. (2020). NF- $\kappa$ B-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. J. Vis. Exp. (155), e60627. [\[Link\]](#)
- Jia, G, et al. (2008). Oxidative demethylation of 3-methylthymine and **3-methyluracil** in single-stranded DNA and RNA by mouse and human FTO. FEBS Letters, 582(23-24):3313-9. [\[Link\]](#)

- Grabovskiy, S. A., et al. (2021). In vitro proliferative activity of 6-substituted uracil derivatives. *Journal of Pharmacy & Pharmacognosy Research*, 9(3), 359-370. [Link]
- AMSBIO. NF-KB Reporter Kit (NF-KB Signaling Pathway).
- Zhang, X., et al. (2019).
- Scinapse.
- Pillintrip. Methyluracil: Uses, Side Effects, Interactions, Dosage. Pillintrip.com. [Link]
- Research Trends.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 79066, **3-Methyluracil**. PubChem. [Link]
- Wikipedia. 3-Methyluridine. Wikipedia. [Link]
- El-Kattan, F., et al. (2016). ADME Studies of [5-(3H)-2'-O-methyluridine Nucleoside in Mice: A Building Block in siRNA Therapeutics. *Pharmacology Research & Perspectives*, 4(1), e00209. [Link]
- Charles River Laboratories. (2021). In vivo preclinical models for immune-mediated inflammatory disease drug development. Charles River Labs. [Link]
- Agilent Technologies. Quantitative LC/MS/MS Analysis of Drugs in Human Serum With Agilent Captiva EMR–Lipid Cleanup.
- Redoxis.
- Agilent Technologies. Simultaneous Determination of Therapeutic Drug Analytes in Human Plasma using LC/MS/MS.
- Antonov, E. N., et al. (2015). [Kinetics of methyluracil release from bioresorbable polymeric carriers]. *Eksp Klin Farmakol*, 78(3):36-9. [Link]
- DNAmol. **3-methyluracil**.
- MuriGenics. inflammation/autoimmune. MuriGenics In Vivo Models. [Link]
- NorthEast BioLab. Rigorous In-Vitro ADME Studies To Understand Pharmacokinetics (PK) Of Your Drug Compounds!. NorthEast BioLab. [Link]
- Pharmaceutical Technology. (2022). ADME Studies: Determining Promising Drug Compounds. *Pharmaceutical Technology*, 46(11). [Link]
- Wan, H. (2013). What ADME tests should be conducted for preclinical studies?. *ADMET & DMPK*, 1(3), 19-28. [Link]
- Wang, J., et al. (2020). An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring. *RSC Advances*, 10, 31441-31451. [Link]
- Ghasemnejad-Berenji, M., & Ghasemnejad-Berenji, M. (2023).
- MImAbs.
- Modomics. 3-methyluridine.
- IARC Publications. METHYLTHIOURACIL. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 79. [Link]

- Wenska, M., et al. (2024). O-Alkyl/2'-Fluoro-N3-Methyluridine-Modified Phosphoramidites and Their Incorporation into DNA and RNA Oligonucleotides. *Current Protocols*, 4, e1008. [Link]
- Al-Tannak, N. F., et al. (2023). Applicable Pharmacokinetic Study: Development and Validation of Bioanalytical LC-MS/MS Method for Simultaneous Determination of Tipiracil, Trifluridine and Its Two Metabolites 5-Trifluoromethyluracil, 5-Carboxy 2'-Deoxyuridine in Rat Plasma. *Pharmaceuticals*, 17(1), 24. [Link]
- Gupta, S. C., et al. (2012). Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. *PLoS ONE*, 7(5), e37273. [Link]
- Riml, A., et al. (2023). Pyrimidine catabolism is required to prevent the accumulation of 5-methyluridine in RNA.
- Sun, S. C. (2011). Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy. *Cellular and Molecular Immunology*, 8, 451–453. [Link]
- Di, L., et al. (2017). In Silico Absorption, Distribution, Metabolism, Excretion, and Pharmacokinetics (ADME-PK): Utility and Best Practices. An Industry Perspective From the International Consortium for Innovation Through Quality in Pharmaceutical Development. *J. Med. Chem.*, 60(20), 8311-8323. [Link]
- Iacuzzi, V., et al. (2021). A rapid, simple and sensitive LC-MS/MS method for lenvatinib quantification in human plasma for therapeutic drug monitoring. *PLoS ONE*, 16(10), e0259142. [Link]
- Ramakrishnan, G., et al. (2022). Targeting NF-κB-Inducing Kinase (NIK) in Immunity, Inflammation, and Cancer. *International Journal of Molecular Sciences*, 23(19), 11467. [Link]
- NIST. **3-Methyluracil**. NIST Chemistry WebBook. [Link]
- Begalli, F., et al. (2017). Small Molecule NF-κB Pathway Inhibitors in Clinic. *Molecules*, 22(10), 1660. [Link]

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## Sources

- 1. bowdish.ca [bowdish.ca]
- 2. 3-Methyluracil | C<sub>5</sub>H<sub>6</sub>N<sub>2</sub>O<sub>2</sub> | CID 79066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Methyluridine - Wikipedia [en.wikipedia.org]

- 4. [medchemexpress.com](https://medchemexpress.com) [[medchemexpress.com](https://medchemexpress.com)]
- 5. Oxidative demethylation of 3-methylthymine and 3-methyluracil in single-stranded DNA and RNA by mouse and human FTO - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 6. [indigobiosciences.com](https://indigobiosciences.com) [[indigobiosciences.com](https://indigobiosciences.com)]
- 7. [publications.iarc.who.int](https://publications.iarc.who.int) [[publications.iarc.who.int](https://publications.iarc.who.int)]
- 8. Identification of Known Drugs that Act as Inhibitors of NF- $\kappa$ B Signaling and their Mechanism of Action - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 9. Inhibiting NF- $\kappa$ B Activation by Small Molecules As a Therapeutic Strategy - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 10. [medchemexpress.com](https://medchemexpress.com) [[medchemexpress.com](https://medchemexpress.com)]
- 11. DNAmoD: 3-methyluracil [[dnamod.hoffmanlab.org](https://dnamod.hoffmanlab.org)]
- 12. [agilent.com](https://agilent.com) [[agilent.com](https://agilent.com)]
- 13. [research.unipd.it](https://research.unipd.it) [[research.unipd.it](https://research.unipd.it)]
- 14. NF- $\kappa$ B-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 15. [resources.amsbio.com](https://resources.amsbio.com) [[resources.amsbio.com](https://resources.amsbio.com)]
- 16. Structural insights into FTO's catalytic mechanism for the demethylation of multiple RNA substrates [[ouci.dnrtb.gov.ua](https://ouci.dnrtb.gov.ua)]
- 17. [blog.crownbio.com](https://blog.crownbio.com) [[blog.crownbio.com](https://blog.crownbio.com)]
- 18. In vivo Acute Inflammatory Models | Redoxis [[redoxis.se](https://redoxis.se)]
- 19. ADME studies of [5-(3H)-2'-O-methyluridine nucleoside in mice: a building block in siRNA therapeutics - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 20. [nebiolab.com](https://nebiolab.com) [[nebiolab.com](https://nebiolab.com)]
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